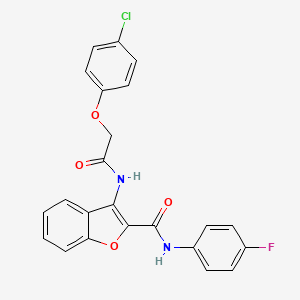
3-(2-(4-chlorophenoxy)acetamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-(4-chlorophenoxy)acetamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide, also known as CFTR modulator, is a chemical compound that has been studied for its potential therapeutic effects on cystic fibrosis (CF). CF is a genetic disorder that affects the lungs, pancreas, and other organs, resulting in the production of thick, sticky mucus that can obstruct airways and cause infections. CFTR modulator works by targeting the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the flow of salt and water in and out of cells.
Scientific Research Applications
Synthesis and Characterization of Analogous Compounds
Compounds with similar structures have been synthesized for various purposes, including the development of new pharmaceuticals and materials. For instance, compounds with similar functionalities have been synthesized and characterized for their antimicrobial properties and docking studies, indicating their potential in drug discovery and development (Talupur, Satheesh, & Chandrasekhar, 2021). Such studies suggest that 3-(2-(4-chlorophenoxy)acetamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide could also be explored for similar applications.
Antimicrobial Activities
Related compounds have been evaluated for their antimicrobial activities, providing a basis for the development of new antibacterial and antifungal agents. For example, new derivatives of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones have been synthesized and assessed for antimicrobial activities, showing potential as lead compounds for further pharmaceutical development (Patel & Shaikh, 2011). This indicates a potential area of research for this compound in antimicrobial studies.
Cytotoxic Activities
The cytotoxic activities of similar compounds against various cancer cell lines highlight another significant area of research. Sulfonamide derivatives, for example, have been synthesized and screened for their anticancer activity, offering insights into the design of new anticancer agents (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015). Research into this compound could follow a similar path, exploring its cytotoxic potential.
Anti-Inflammatory and Analgesic Agents
The synthesis and biological evaluation of novel compounds for their anti-inflammatory and analgesic properties represent another avenue for scientific research. Compounds derived from visnaginone and khellinone, for instance, have shown significant COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This suggests a potential application for this compound in the development of new therapeutics targeting inflammation and pain.
Design and Molecular Docking
The design and synthesis of compounds followed by molecular docking studies can reveal their potential as drugs targeting specific proteins. For instance, the design and synthesis of an indole acetamide derivative, followed by docking analysis targeting cyclooxygenase domains, indicated its anti-inflammatory activity (Al-Ostoot et al., 2020). Similar approaches could be applied to this compound to uncover its potential interactions with biological targets.
properties
IUPAC Name |
3-[[2-(4-chlorophenoxy)acetyl]amino]-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN2O4/c24-14-5-11-17(12-6-14)30-13-20(28)27-21-18-3-1-2-4-19(18)31-22(21)23(29)26-16-9-7-15(25)8-10-16/h1-12H,13H2,(H,26,29)(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJUNXDCKQIWKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)F)NC(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

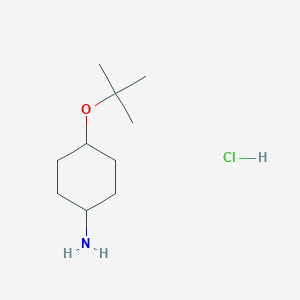


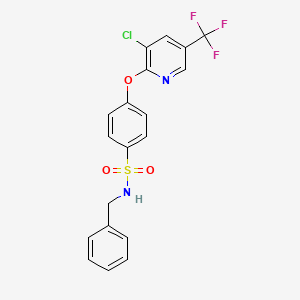
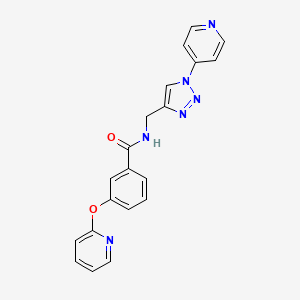
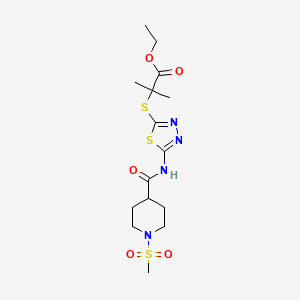
![[4-[(2-Methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2406410.png)

![(4Ar,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylic acid;hydrochloride](/img/structure/B2406412.png)
![(4-(3-Methoxyphenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B2406414.png)
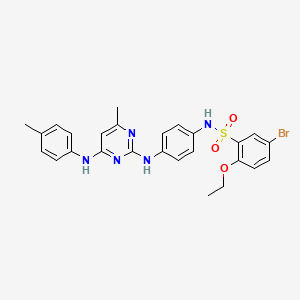
![Ethyl 2-(((4,4-dimethyl-2,6-dioxo-3,5-dioxanylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate](/img/structure/B2406417.png)
![6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2406419.png)
![2-[(2E)-2-(hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione](/img/structure/B2406420.png)